5-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one
Description
5-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one is a complex organic compound that features a piperazine ring, a piperidinone ring, and a chlorophenyl group
Properties
IUPAC Name |
5-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O2/c23-19-5-3-4-17(14-19)15-24-10-12-25(13-11-24)22(28)18-8-9-21(27)26(16-18)20-6-1-2-7-20/h3-5,14,18,20H,1-2,6-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCPWGIZQSNILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one typically involves multiple steps. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives
Uniqueness
What sets 5-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
